2,3-Dichlor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

Übersicht

Beschreibung

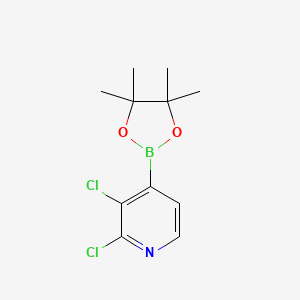

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C₁₁H₁₄BCl₂NO₂ and a molecular weight of 273.95 g/mol . This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and electronic materials.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.

Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to form stable complexes with various biomolecules.

Wirkmechanismus

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions , suggesting that its primary targets could be carbon atoms in organic compounds that are undergoing cross-coupling reactions.

Mode of Action

The compound 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule. This bond formation is facilitated by a transition metal catalyst, typically palladium .

Biochemical Pathways

The compound 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis. The downstream effects of this pathway include the formation of new organic compounds with complex structures.

Pharmacokinetics

It is known that similar boronic esters are relatively stable and readily prepared , which may suggest good bioavailability.

Result of Action

The molecular and cellular effects of the action of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Action Environment

The action, efficacy, and stability of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a wide range of chemical environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,3-dichloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used in similar coupling reactions but involves phosphorus chemistry.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boronate ester used in organic synthesis.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of biaryl compounds and has similar reactivity.

Uniqueness

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both chlorine and boronate ester groups, which allows it to participate in a wider range of chemical reactions compared to other similar compounds. Its ability to undergo both substitution and coupling reactions makes it a versatile reagent in organic synthesis .

Biologische Aktivität

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073353-78-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent studies.

- Molecular Formula : C₁₁H₁₄BCl₂NO₂

- Molecular Weight : 273.95 g/mol

- Purity : ≥97%

- Physical State : Solid (white to off-white)

Biological Activity Overview

The biological activity of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been explored in various contexts:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases. Studies have shown that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer properties. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .

- Antioxidant and Anti-inflammatory Effects : The compound's derivatives have shown potential antioxidant and anti-inflammatory activities in vitro. These properties were assessed using assays that measured the inhibition of pro-inflammatory responses in microglial cells .

Table 1: Summary of Biological Activities

Detailed Research Insights

Recent research highlights the following findings regarding the biological activity of the compound:

- Inhibition of DYRK1A : A study utilizing directed message passing neural networks identified promising candidates for DYRK1A inhibitors. The synthesized derivatives showed significant enzyme inhibition along with low toxicity profiles .

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives exhibited IC₅₀ values as low as 0.56 µM against cancer cell lines. These compounds were shown to disrupt microtubule dynamics crucial for cell division .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves the disruption of cellular processes such as tubulin polymerization and activation of apoptotic pathways through caspase activation .

Eigenschaften

IUPAC Name |

2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNNFMOVWWIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660605 | |

| Record name | 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-78-2 | |

| Record name | 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.